2-[(2,6,8-Trichloroquinazolin-4-yl)amino]ethan-1-ol
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Overview
Description
2-((2,6,8-trichloroquinazolin-4-yl)amino)ethanol is a quinazoline derivative known for its significant biological activities. Quinazoline derivatives are nitrogen-containing heterocyclic compounds that have drawn attention due to their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,6,8-trichloroquinazolin-4-yl)amino)ethanol typically involves the reaction of 2,6,8-trichloroquinazoline with ethanolamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, metal-mediated reactions, and phase-transfer catalysis are commonly employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-((2,6,8-trichloroquinazolin-4-yl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen atoms in the quinazoline ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
2-((2,6,8-trichloroquinazolin-4-yl)amino)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of pesticides and other agrochemicals
Mechanism of Action
The mechanism of action of 2-((2,6,8-trichloroquinazolin-4-yl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting key enzymes and proteins involved in cellular processes. For example, it may inhibit protein kinases, leading to the disruption of cell signaling pathways essential for cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-((2-chloroquinazolin-4-yl)amino)ethanol
- 2-((2,6-dichloroquinazolin-4-yl)amino)ethanol
- 2-((2,6,8-trifluoroquinazolin-4-yl)amino)ethanol
Uniqueness
2-((2,6,8-trichloroquinazolin-4-yl)amino)ethanol is unique due to the presence of three chlorine atoms in its structure, which enhances its biological activity and specificity compared to other similar compounds. The trichloro substitution pattern contributes to its increased potency and effectiveness in various applications .
Properties
CAS No. |
88404-46-0 |
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Molecular Formula |
C10H8Cl3N3O |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
2-[(2,6,8-trichloroquinazolin-4-yl)amino]ethanol |
InChI |
InChI=1S/C10H8Cl3N3O/c11-5-3-6-8(7(12)4-5)15-10(13)16-9(6)14-1-2-17/h3-4,17H,1-2H2,(H,14,15,16) |
InChI Key |
XVSQFAAJHJLKOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=NC(=N2)Cl)NCCO)Cl)Cl |
Origin of Product |
United States |
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